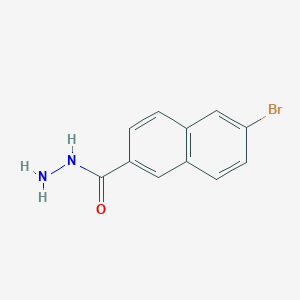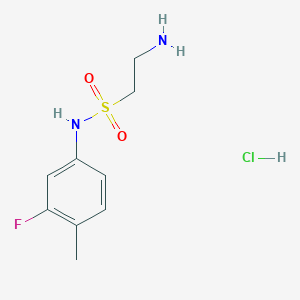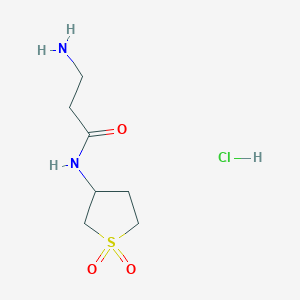![molecular formula C12H16ClN3O B1520063 2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride CAS No. 1158434-87-7](/img/structure/B1520063.png)
2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride
説明
2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride (2-AIEA-HCl) is a synthetic, small molecule compound that has a wide range of applications in scientific research. It is commonly used as a tool for studying biochemical and physiological processes, as well as for developing new therapeutic agents. 2-AIEA-HCl is a potent, selective inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and survival. In addition, it has been found to be a useful tool for studying the regulation of cell metabolism and the role of tyrosine kinase in disease processes.
科学的研究の応用
Application in Organic Chemistry and Drug Synthesis
- Field : Organic Chemistry
- Application Summary : The compound “2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride” could potentially be used in the synthesis of new drug molecules . For instance, it was used in the reaction between tryptamine and naproxen to obtain a new naproxen derivative .
- Methods of Application : An easy synthetic procedure for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is commonly used for the preparation of esters, amides, or anhydrides .
- Results or Outcomes : The newly synthesized naproxen derivative was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, in antiviral activity, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Application in Multicomponent Reactions
- Field : Organic Chemistry
- Application Summary : Indoles are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . For instance, Kundu and co-workers established a new synthetic protocol for the preparation of pyrido- and pyrimido-indoles employing ethyl 2-amino-1H-indole-3-carboxylates .
- Methods of Application : The reaction was catalyzed by Yb(OTf)3 as a Lewis acid . The reaction involved the coupling of ethyl 2-amino-1H-indole-3-carboxylates, aromatic aldehydes, and terminal alkynes .
- Results or Outcomes : The reaction resulted in the formation of pyrido- and pyrimido-indoles .
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application Summary : Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, in antiviral activity, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Application in Antiproliferative Activities
- Field : Pharmacology
- Application Summary : Indole derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against various cancer cell lines .
- Methods of Application : The specific methods of application would depend on the specific derivative and the cancer cell line being targeted. Typically, these compounds are synthesized and then tested in vitro against various cancer cell lines .
- Results or Outcomes : Some of the synthesized indole derivatives demonstrated effective activities towards the three tumour cell lines .
Application in Multicomponent Reactions
- Field : Organic Chemistry
- Application Summary : Indoles are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . For instance, Kundu and co-workers established a new synthetic protocol for the preparation of pyrido- and pyrimido-indoles .
- Methods of Application : The reaction was catalyzed by Yb(OTf)3 as a Lewis acid . The reaction involved the coupling of ethyl 2-amino-1H-indole-3-carboxylates, aromatic aldehydes, and terminal alkynes .
- Results or Outcomes : The reaction resulted in the formation of pyrido- and pyrimido-indoles .
特性
IUPAC Name |
2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c13-7-12(16)14-6-5-9-8-15-11-4-2-1-3-10(9)11;/h1-4,8,15H,5-7,13H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILAGNZYCBGMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1519980.png)

![N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1519982.png)
![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)
![tert-Butyl 3-[4-(methoxycarbonyl)phenyl]-2,2-dioxo-2lambda~6~-diazathiane-1-carboxylate](/img/structure/B1519986.png)
![2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B1519987.png)
![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)
![2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519995.png)
![6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1519996.png)

![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)
![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)

